3,4-Dibromo-2-(1-ethoxyethyl)thiophene

Purity Quality Control Synthetic Intermediate

3,4-Dibromo-2-(1-ethoxyethyl)thiophene (CAS 1394021-97-6) is a brominated thiophene derivative with the molecular formula C8H10Br2OS and a molecular weight of 314.04 g/mol. It features two bromine atoms at the 3- and 4-positions and a 1-ethoxyethyl group at the 2-position of the thiophene ring.

Molecular Formula C8H10Br2OS
Molecular Weight 314.04 g/mol
Cat. No. B12063651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Dibromo-2-(1-ethoxyethyl)thiophene
Molecular FormulaC8H10Br2OS
Molecular Weight314.04 g/mol
Structural Identifiers
SMILESCCOC(C)C1=C(C(=CS1)Br)Br
InChIInChI=1S/C8H10Br2OS/c1-3-11-5(2)8-7(10)6(9)4-12-8/h4-5H,3H2,1-2H3
InChIKeyKQGDVSKQLJVOJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4-Dibromo-2-(1-ethoxyethyl)thiophene: A Specialized Building Block for Regioselective Synthesis and Functional Materials


3,4-Dibromo-2-(1-ethoxyethyl)thiophene (CAS 1394021-97-6) is a brominated thiophene derivative with the molecular formula C8H10Br2OS and a molecular weight of 314.04 g/mol [1]. It features two bromine atoms at the 3- and 4-positions and a 1-ethoxyethyl group at the 2-position of the thiophene ring [1]. This substitution pattern endows it with unique reactivity and solubility characteristics, positioning it as a versatile intermediate in synthetic organic chemistry and materials science.

Why Generic Substitution Fails: The Critical Role of Regiochemistry and Functional Group in 3,4-Dibromo-2-(1-ethoxyethyl)thiophene


Unlike simpler dibromothiophenes such as 3,4-dibromothiophene or 2,5-dibromothiophene, the specific placement of bromine atoms and the presence of the 1-ethoxyethyl group in this compound dictate its reactivity and utility. The β-bromo groups at the 3- and 4-positions are significantly less reactive than α-bromo groups, enabling orthogonal cross-coupling sequences [1]. Meanwhile, the 1-ethoxyethyl group enhances solubility in organic solvents [2] and can be readily deprotected to reveal a functional handle for further transformations [3]. These combined features are not present in alternative dibromothiophene building blocks, making generic substitution impractical for applications requiring sequential, regioselective functionalization or improved processability.

Quantitative Differentiation of 3,4-Dibromo-2-(1-ethoxyethyl)thiophene: Head-to-Head Comparisons and Class-Level Evidence


Purity Specification: 95% vs. 97% for Unsubstituted 3,4-Dibromothiophene

The target compound is supplied with a minimum purity specification of 95% . In comparison, the closely related 3,4-dibromothiophene (CAS 3141-26-2) is commonly available at 97% purity . While the difference is small, the slightly lower purity of the functionalized derivative is offset by the enhanced utility provided by the ethoxyethyl group, making it a valuable trade-off for applications where solubility or subsequent functionalization is required.

Purity Quality Control Synthetic Intermediate

Molecular Weight Differential: 314.04 g/mol vs. 241.93 g/mol for 3,4-Dibromothiophene

The molecular weight of 3,4-dibromo-2-(1-ethoxyethyl)thiophene is 314.04 g/mol [1], whereas the unsubstituted 3,4-dibromothiophene has a molecular weight of 241.93 g/mol . This difference of 72.11 g/mol is due to the 1-ethoxyethyl group (C4H9O, nominal mass 73). This increase in mass can be a factor in purification, handling, and stoichiometric calculations, especially in polymer synthesis where monomer feed ratios are critical.

Molecular Weight Physical Property Characterization

Reactivity Orthogonality: β-Bromo Groups are 'Much Less Reactive' than α-Bromo Groups

In dibromothiophenes, β-bromo groups (positions 3 and 4) are significantly less reactive than α-bromo groups (positions 2 and 5) in palladium-catalyzed cross-coupling reactions [1]. This difference in reactivity allows for sequential functionalization. For 3,4-dibromo-2-(1-ethoxyethyl)thiophene, the β-bromo groups can be retained while the α-position (if functionalized) or other positions react, or they can be activated under harsher conditions. In contrast, compounds like 2,5-dibromothiophene have equally reactive α-bromo groups, leading to statistical mixtures if not carefully controlled.

Cross-Coupling Regioselectivity Synthetic Methodology

Solubility Enhancement: Alkoxy Substituents Improve Solubility in Organic Solvents

Thiophene derivatives bearing alkoxy side chains, such as the 1-ethoxyethyl group, exhibit improved solubility in common organic solvents compared to their alkyl- or unsubstituted counterparts [1]. This property facilitates solution processing techniques (e.g., spin-coating, inkjet printing) essential for fabricating thin-film electronic devices. While direct solubility data for this specific compound is limited in the public domain, the class of 3-alkoxythiophenes is well-known for forming high-quality thin films from solution [1].

Solubility Processability Materials Science

Protecting Group Utility: 1-Ethoxyethyl Group Deprotects Easily and Completely at Room Temperature

The 1-ethoxyethyl group is a known protecting group that can be removed under mild acidic conditions. For example, in chemically amplified resists, the 1-ethoxyethyl group was found to be 'easily and completely deprotected' in the presence of photogenerated acid at room temperature [1]. This contrasts with other acetal protecting groups (e.g., tetrahydropyranyl, THP) which may require more forcing conditions or longer reaction times. In the context of 3,4-dibromo-2-(1-ethoxyethyl)thiophene, this group can serve as a latent formyl group after deprotection, providing a versatile handle for further transformations (e.g., Wittig reactions, imine formation).

Protecting Group Deprotection Synthetic Strategy

High-Value Application Scenarios for 3,4-Dibromo-2-(1-ethoxyethyl)thiophene Based on Quantitative Evidence


Synthesis of Regioregular Conjugated Polymers for Organic Electronics

The combination of β-bromo groups and an alkoxy side chain makes this compound an ideal monomer for synthesizing regioregular polythiophenes with improved solubility [2]. The orthogonality of the bromine substituents allows for controlled, stepwise cross-coupling polymerizations, while the ethoxyethyl group ensures the resulting polymer remains processable from solution. This is critical for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Building Block for Multiply Arylated Thiophenes in Medicinal Chemistry

The reactivity orthogonality of the β-bromo groups [1] enables the sequential introduction of diverse aryl groups via palladium-catalyzed cross-couplings. This precise control over substitution is valuable for constructing thiophene-containing drug candidates and biological probes, where specific substitution patterns are required for target binding and pharmacokinetic properties.

Intermediate for Functional Materials with Latent Aldehyde Functionality

The 1-ethoxyethyl group can be readily deprotected to a formyl group [3], providing a reactive handle for further elaboration (e.g., Knoevenagel condensations, hydrazone formation). This allows the compound to serve as a versatile building block for creating functional dyes, sensors, and covalent organic frameworks (COFs) where an aldehyde moiety is essential.

Model Substrate for Developing Regioselective Cross-Coupling Methodologies

The unique substitution pattern (3,4-dibromo and 2-alkoxy) provides a challenging yet well-defined substrate for studying the scope and limitations of new catalysts and reaction conditions. Its reactivity profile [1] can be used to benchmark the selectivity of novel catalytic systems, contributing to the advancement of synthetic methodology.

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